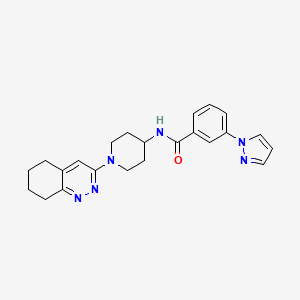

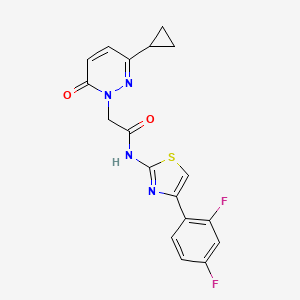

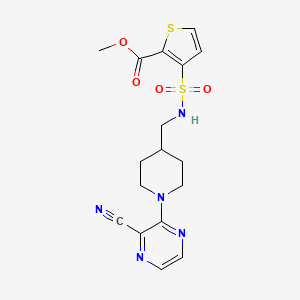

(6-Chloro-4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(6-Chloro-4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest in medicinal chemistry research . Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects . Various synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities .Molecular Structure Analysis

The molecular structure of quinoline derivatives like “this compound” is complex . Quinoline is also known as 1-benzazine, benzopyridine, and 1-azanaphthalene . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The chemical reactions of quinoline derivatives depend on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives like “this compound” can vary widely . Detailed information about the specific physical and chemical properties of this compound was not found in the available resources.Aplicaciones Científicas De Investigación

Antimicrobial and Antimalarial Agents

Quinoline derivatives have been extensively studied for their antimicrobial and antimalarial properties. A study by Parthasaradhi et al. (2015) synthesized a series of novel quinoline-based triazoles showing significant antimicrobial and antimalarial activities. These compounds were synthesized from commercially available quinolines, and their structures were confirmed via spectral data. The antimicrobial and antimalarial screenings indicated that these derivatives could serve as potent agents against various microorganisms and Plasmodium falciparum, respectively (Parthasaradhi et al., 2015).

Enzymatic Activity Enhancement

Another area of application is the enhancement of enzymatic activity. A study conducted by Abass (2007) explored the synthesis of angular tetracyclic thieno and thiopyrano[3,2-c]benzo[h]quinolinones, revealing their potential as novel enzymatic enhancers. The study examined the effects of these compounds on α-amylase activity, demonstrating that certain thienoquinolinones significantly increased the enzyme's activity to produce α-D-glucose, suggesting their utility in biotechnological applications (Abass, 2007).

Synthesis and Reactivity Studies

Research has also focused on the synthesis and reactivity of quinoline derivatives. The study by Al-Masoudi (2003) on the synthesis of new dihaloquinolones bearing mercapto groups highlights the versatility of quinoline derivatives in chemical synthesis. The reactivity of these compounds towards various nucleophiles was explored, providing insights into the development of novel quinoline-based compounds with potential applications in drug development and other areas of chemical research (Al-Masoudi, 2003).

Mecanismo De Acción

The mechanism of action of quinoline derivatives is diverse and depends on their chemical structure . They exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and antiinflammatory effects .

Safety and Hazards

The safety and hazards associated with the use of quinoline derivatives depend on their specific chemical structure and use . Detailed information about the specific safety and hazards of “(6-Chloro-4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone” was not found in the available resources.

Direcciones Futuras

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . There is a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Future research may focus on the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Propiedades

IUPAC Name |

[6-chloro-4-(4-ethylphenyl)sulfonylquinolin-3-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O3S2/c1-2-15-3-6-17(7-4-15)30(27,28)21-18-13-16(23)5-8-20(18)24-14-19(21)22(26)25-9-11-29-12-10-25/h3-8,13-14H,2,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCCBGGMIQSHTKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2918172.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-piperidin-1-ylacetamide](/img/structure/B2918175.png)

![ethyl 2-(3,9-dimethyl-6,8-dioxo-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purinyl)acetate](/img/structure/B2918180.png)

![3-{Octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-5-(propan-2-yl)-1,2,4-oxadiazole dihydrochloride](/img/structure/B2918181.png)

![8-(2,5-Dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2918182.png)

![benzo[d]thiazol-2-yl(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2918189.png)